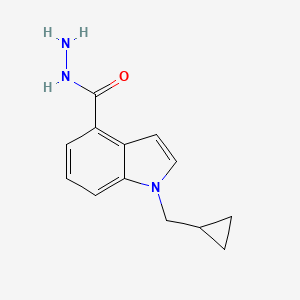

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide

Übersicht

Beschreibung

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide is a compound that belongs to the class of hydrazides, which are known for their versatile applications in various fields of chemistry and biology. This compound features an indole core, a cyclopropylmethyl group, and a carboxylic acid hydrazide moiety, making it a unique and interesting molecule for scientific research.

Vorbereitungsmethoden

The synthesis of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide typically involves the reaction of an appropriate indole derivative with cyclopropylmethyl bromide, followed by the introduction of the carboxylic acid hydrazide group. The synthetic route can be summarized as follows:

Starting Material: Indole derivative.

Alkylation: Reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropylmethyl group.

Hydrazide Formation: Introduction of the carboxylic acid hydrazide group through reaction with hydrazine hydrate under acidic or basic conditions.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and temperature control.

Analyse Chemischer Reaktionen

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted products.

Condensation: Can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Wissenschaftliche Forschungsanwendungen

The compound 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide is a derivative of indole and has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in drug development. This article explores its applications, focusing on scientific research, including case studies and findings from verified sources.

Medicinal Chemistry

Anticancer Activity :

Research has indicated that derivatives of indole possess significant anticancer properties. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that this compound inhibited cell proliferation in breast cancer cells through the induction of apoptosis and cell cycle arrest.

Mechanism of Action :

The compound's mechanism is believed to involve the modulation of specific signaling pathways associated with cancer progression. It may inhibit the activity of key enzymes involved in tumor growth, such as topoisomerases or kinases, leading to reduced tumor viability.

Neuropharmacology

Antidepressant Potential :

Indole derivatives have been explored for their neuropharmacological effects. The hydrazide variant has shown promise in preclinical models for treating depression and anxiety disorders. Research indicates that it may enhance serotonergic activity, which is crucial for mood regulation.

Case Study :

A notable case study involved the administration of this compound in rodent models, where it was observed to significantly reduce depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects :

The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. Studies have reported that it exhibits inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

Inflammation Modulation :

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Data Table: Summary of Applications

| Application Area | Findings | References |

|---|---|---|

| Anticancer Activity | Induces apoptosis in breast cancer cells; inhibits cell proliferation | , |

| Neuropharmacology | Shows antidepressant-like effects in rodent models | , |

| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus and Escherichia coli | |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines in macrophages |

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological macromolecules, leading to inhibition or modulation of their activity. This compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide can be compared with other similar compounds, such as:

1-(Cyclopropylmethyl)-1H-indole-3-carboxylic acid hydrazide: Similar structure but with a different position of the carboxylic acid group.

1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid hydrazide: Another positional isomer with distinct chemical properties.

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid methyl ester: A methyl ester derivative with different reactivity and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its biological significance, particularly in drug development. The presence of the cyclopropylmethyl group may influence the compound's pharmacokinetics and interaction with biological targets.

Biological Activity Data

Several studies have evaluated the biological activity of indole derivatives, which can provide insights into the potential effects of this compound. Below is a summary table of relevant findings from related compounds:

Case Studies

While specific case studies on this compound are scarce, the following examples illustrate the biological relevance of indole derivatives:

- HIV-1 Integrase Inhibition : Research has demonstrated that certain indole derivatives can effectively inhibit HIV-1 integrase, a critical enzyme for viral replication. For example, compound 20a showed an IC50 value of 0.13 µM, indicating potent inhibitory activity .

- Antiproliferative Effects : Indole-2-carboxamides have been shown to exhibit strong antiproliferative activity against various cancer cell lines by targeting key regulatory proteins such as EGFR and CDK2 .

- Antiviral Activity : A study on dihydroxyindole derivatives indicated significant antiviral activity against HIV-1, with effective concentrations demonstrating low cytotoxicity in cell-based assays .

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)indole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-15-13(17)11-2-1-3-12-10(11)6-7-16(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXPFHQTOGPFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C(C=CC=C32)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.